molecular formula C12H17NO3 B3085544 2-(3-methoxyphenyl)-N,N-dimethylalanine CAS No. 1157261-32-9

2-(3-methoxyphenyl)-N,N-dimethylalanine

Cat. No.: B3085544
CAS No.: 1157261-32-9
M. Wt: 223.27
InChI Key: JBYRPVKPXOUMHU-UHFFFAOYSA-N
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Description

The compound “2-(3-methoxyphenyl)-N,N-dimethylalanine” is a derivative of phenethylamine, which is a basic structure for many neurotransmitters in the brain . The methoxy group (OCH3) attached to the phenyl ring could potentially alter its properties and interactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, phenethylamines can be synthesized through various methods, such as the reductive amination of a benzyl aldehyde or benzylketone .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of phenethylamines and methoxy-substituted compounds. This might include reactions with acids, bases, oxidizing and reducing agents .

Future Directions

Research into phenethylamine derivatives is ongoing, due to their potential neurological effects. Future research could explore the synthesis, properties, and potential uses of this specific compound .

Properties

IUPAC Name

2-(dimethylamino)-2-(3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYRPVKPXOUMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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